molecular formula C14H23BN2O3 B109801 ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid CAS No. 948294-96-0

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

Cat. No. B109801
M. Wt: 278.16 g/mol
InChI Key: HCSFPFDGDYVJDD-STQMWFEESA-N
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Description

Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .


Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . They are solids that tend to exist as mixtures of oligomeric anhydrides .

Scientific Research Applications

Boronic Acid in Drug Stability and Degradation Studies

The compound, known in its drug form as Bortezomib (BTZ), is primarily used in the treatment of multiple myeloma. Research highlighted its stability under common clinical conditions, particularly focusing on its boronic moiety's susceptibility to degradation. A study by Bolognese et al. (2009) utilized high-field nuclear magnetic resonance spectroscopy to examine BTZ samples under typical storage conditions. The findings indicated stability over a week and identified two main degradation products after a month, suggesting a slow oxidative deboronation process at low temperature and minimal air contact (Bolognese et al., 2009).

Synthesis and Structural Studies

Amino-3-fluorophenyl boronic acid, a derivative, was synthesized by Das et al. (2003) to develop glucose-sensing materials for physiological pH levels. This compound's synthesis and X-ray crystal structure were extensively studied, revealing its utility in constructing materials sensitive to glucose levels in bodily fluids (Das et al., 2003).

Analytical Method Development

F. Sala et al. (2010) developed and validated an HPLC-MS/MS method to determine CEP-18770, a novel proteasome inhibitor with a boronic-acid-based structure, in human plasma. This method is crucial for investigating the drug's clinical pharmacokinetics in cancer patients (Sala et al., 2010).

Synthesis of Alpha-Aminoboronic Acids

Jagannathan et al. (2001) developed a synthetic route to prepare novel alpha-aminoboronic acids as inhibitors of serine proteases, contributing significantly to understanding proteases in biological systems. This methodology facilitated the creation of compounds with functionalities sensitive to strongly basic conditions (Jagannathan et al., 2001).

Future Directions

Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have been used in various applications including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries has been highlighted .

properties

IUPAC Name

[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSFPFDGDYVJDD-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648920
Record name N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

CAS RN

948294-96-0
Record name N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LJ Milo Jr, JH Lai, W Wu, Y Liu, H Maw… - Journal of medicinal …, 2011 - ACS Publications
Bortezomib, a dipeptidyl boronic acid and potent inhibitor of the 26S proteasome, is remarkably effective against multiple myeloma (MM) but not against solid tumors. Dose-limiting …
Number of citations: 76 pubs.acs.org
W Moreira, S Santhanakrishnan… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
Mycobacterium tuberculosis is responsible for the greatest number of deaths worldwide due to a bacterial agent. We recently identified bortezomib (Velcade; compound 1) as a …
Number of citations: 28 journals.asm.org

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